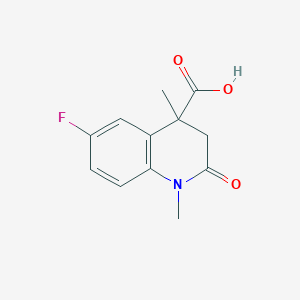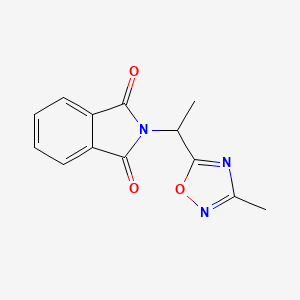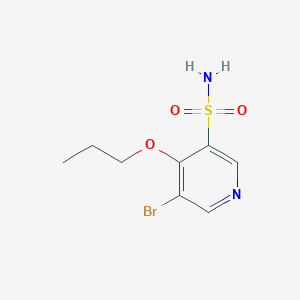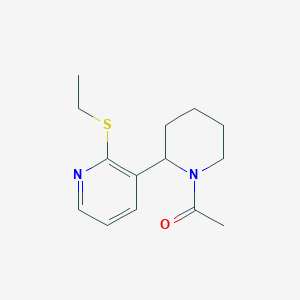
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est caractérisé par sa structure unique, qui comprend un groupe trifluorométhyle, un cycle dihydropyrimidinyl et une partie acide pipéridine carboxylique.
Méthodes De Préparation
La synthèse de l'acide 1-(6-oxo-4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique implique plusieurs étapes, commençant généralement par la préparation du cycle dihydropyrimidinyl. Cela peut être réalisé par une réaction de Biginelli, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'urée en conditions acides. Le groupe trifluorométhyle est ensuite introduit par une réaction de substitution nucléophile en utilisant un agent trifluorométhylant approprié. L'étape finale implique la formation de la partie acide pipéridine carboxylique par une réaction de cyclisation.
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de plates-formes de synthèse automatisée pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
L'acide 1-(6-oxo-4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des dérivés oxo, tandis que la réduction donne des alcools ou des amines.
Applications de la recherche scientifique
L'acide 1-(6-oxo-4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques, telles qu'une grande stabilité thermique et une résistance à la dégradation chimique.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(6-oxo-4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, conduisant à la modulation de divers processus cellulaires. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la réplication et la réparation de l'ADN, exerçant ainsi ses effets anticancéreux. De plus, il peut interagir avec les récepteurs de la membrane cellulaire, entraînant des modifications des voies de signalisation cellulaire.
Applications De Recherche Scientifique
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, it can interact with cell membrane receptors, leading to changes in cell signaling pathways.
Comparaison Avec Des Composés Similaires
L'acide 1-(6-oxo-4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique peut être comparé à d'autres composés similaires, tels que :
Acide 6-oxo-4-(trifluorométhyl)pipéridine-3-carboxylique : Ce composé est dépourvu du cycle dihydropyrimidinyl, le rendant moins complexe et potentiellement moins actif dans certains tests biologiques.
Acide 4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique : Ce composé est dépourvu du groupe oxo, ce qui peut affecter sa réactivité et son activité biologique.
La singularité de l'acide 1-(6-oxo-4-(trifluorométhyl)-1,6-dihydropyrimidin-2-yl)pipéridine-3-carboxylique réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C11H12F3N3O3 |
|---|---|
Poids moléculaire |
291.23 g/mol |
Nom IUPAC |
1-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)7-4-8(18)16-10(15-7)17-3-1-2-6(5-17)9(19)20/h4,6H,1-3,5H2,(H,19,20)(H,15,16,18) |
Clé InChI |
XACNCIFQJQGZHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC(=CC(=O)N2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)




![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
